molecular formula C15H9NO6 B13762321 4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one

4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one

Cat. No.: B13762321
M. Wt: 299.23 g/mol
InChI Key: KXUFXUWENCNPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one is a compound belonging to the class of chromen-2-ones, which are oxygen-containing heterocycles. This compound is characterized by the presence of hydroxyl groups at positions 4 and 7, and a nitrophenyl group at position 3.

Preparation Methods

The synthesis of 4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one can be compared with other chromen-2-one derivatives such as:

Properties

Molecular Formula

C15H9NO6

Molecular Weight

299.23 g/mol

IUPAC Name

4,7-dihydroxy-3-(4-nitrophenyl)chromen-2-one

InChI

InChI=1S/C15H9NO6/c17-10-5-6-11-12(7-10)22-15(19)13(14(11)18)8-1-3-9(4-2-8)16(20)21/h1-7,17-18H

InChI Key

KXUFXUWENCNPFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.